(E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

説明

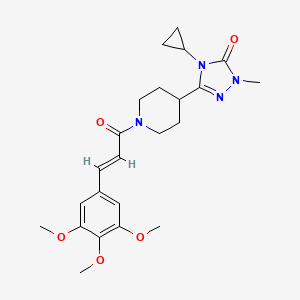

The compound “(E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one” is a structurally complex molecule featuring a triazolone core fused with a piperidine ring and an acryloyl group. The cyclopropyl and methyl groups on the triazolone ring further modulate its conformational stability and lipophilicity.

特性

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5/c1-25-23(29)27(17-6-7-17)22(24-25)16-9-11-26(12-10-16)20(28)8-5-15-13-18(30-2)21(32-4)19(14-15)31-3/h5,8,13-14,16-17H,6-7,9-12H2,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUVKFLQSVKLAL-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it is known for its role in medicinal chemistry, often associated with antifungal and anticancer properties. The cyclopropyl and piperidine moieties may enhance the compound's interaction with biological targets.

Structure Overview

| Component | Description |

|---|---|

| Triazole | Heterocyclic compound known for diverse bioactivity |

| Cyclopropyl | Contributes to structural rigidity and lipophilicity |

| Piperidine | Enhances binding affinity to biological targets |

| Trimethoxyphenyl group | Potentially increases selectivity and potency |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Efficacy

A study evaluated a series of triazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have reported moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Salmonella typhi | 64 µg/mL |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and urease.

Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 5.6 |

| Urease | 2.1 |

The biological activities of This compound are likely mediated through several mechanisms:

- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can lead to reduced cell viability.

- Oxidative Stress : The generation of reactive oxygen species (ROS) can contribute to cell death in cancer cells.

類似化合物との比較

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the phenyl ring and adjacent functional groups. A key comparison can be drawn with “(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one” (), which replaces the 3,4,5-trimethoxy group with a 2-chloro substituent.

Key Observations :

- The 2-chloro analog’s electron-withdrawing group may reduce electron density at the acryloyl moiety, altering reactivity or binding affinity .

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable, inferences can be made:

- Lipophilicity : The trimethoxy groups likely increase hydrophilicity compared to the chloro analog, though the cyclopropyl and methyl groups may counteract this effect.

- Conformational Stability : Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving structural features. The piperidine ring’s chair conformation and acryloyl group’s planarity may differ between analogs, impacting molecular packing and stability.

Research Findings and Gaps

- Structural Insights : SHELX and WinGX () have been pivotal in refining the 3D structures of such compounds, though comparative crystallographic data for analogs remain sparse.

- Biological Relevance : highlights how substituent electronic profiles influence bioactivity in plant-derived compounds, supporting the hypothesis that the trimethoxy group may enhance insecticidal or pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。